molecular formula C11H14N2 B1452671 1-propyl-1H-indol-6-amine CAS No. 1095532-43-6

1-propyl-1H-indol-6-amine

Cat. No.: B1452671
CAS No.: 1095532-43-6
M. Wt: 174.24 g/mol
InChI Key: OXIYXXZXJRDGHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives, such as “1-propyl-1H-indol-6-amine”, can be synthesized through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The compound has a molecular weight of 174.25 .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .

Scientific Research Applications

Alzheimer's Disease Research

A study by Klein et al. (1996) investigated a series of N-(4-pyridinyl)-1H-indol-1-amines, including compounds structurally similar to 1-propyl-1H-indol-6-amine, for their potential utility in treating Alzheimer's disease. N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, known as besipirdine, was selected for clinical development due to its cholinomimetic properties and potential enhancement of adrenergic mechanisms (Klein et al., 1996).

Chemical Synthesis and Structural Analysis

  • Wang et al. (2018) described a one-pot aminobenzylation of aldehydes with toluenes to generate a diverse array of 1,2-diarylethylamine derivatives, which could be further transformed into 2-aryl-substituted indoline derivatives, a category that includes this compound (Wang et al., 2018).
  • Kukuljan et al. (2016) reported the synthesis and crystal structures of certain indole derivatives, providing insights into molecular interactions and stability, which are relevant for understanding the structural characteristics of compounds like this compound (Kukuljan et al., 2016).

Antimicrobial Properties

Raju et al. (2015) synthesized a series of 1-propyl-1H-indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. The study suggests potential antimicrobial applications for derivatives of this compound (Raju et al., 2015).

Analgesic and Anti-Inflammatory Activities

Rajashree and Harinath (2011) investigated the analgesic and anti-inflammatory activities of 6-(indol-2-yl)-pyrimidine-2-amines, indicating the potential therapeutic applications of indole derivatives like this compound in pain and inflammation management (Rajashree & Harinath, 2011).

Cancer Research

  • Lee et al. (2014) explored amino acid-conjugates of (S)-1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one, a compound structurally related to this compound, for their anti-cancer activity, highlighting the relevance of indole derivatives in cancer research (Lee et al., 2014).
  • Nguyen et al. (1990) synthesized indole derivatives with potential antineoplastic properties, demonstrating the importance of indole structures like this compound in developing new cancer therapies (Nguyen et al., 1990).

Neuropharmacology

Nichols et al. (1989) evaluated indole derivatives, including structures similar to this compound, as dopaminergic agonists, indicating their potential use in neuropharmacological applications (Nichols et al., 1989).

Mechanism of Action

Safety and Hazards

The safety information for “1-propyl-1H-indol-6-amine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 .

Future Directions

Indole derivatives, including “1-propyl-1H-indol-6-amine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .

Biochemical Analysis

Biochemical Properties

1-Propyl-1H-indol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis of neurotransmitters and hormones . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to altered cellular responses . Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It may be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific tissues . Additionally, binding proteins may sequester this compound, influencing its localization and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-propylindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h3-5,7-8H,2,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIYXXZXJRDGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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